Isoformononetin Isoformononetin Isoformononetin is a methoxyisoflavone that is isoflavone substituted at positions 4' and 7 by hydroxy and methoxy groups respectively. It has a role as a metabolite, a bone density conservation agent and an apoptosis inhibitor. It is a hydroxyisoflavone and a member of 7-methoxyisoflavones. It is functionally related to a daidzein.
Isoformononetin is a natural product found in Glycine max, Pueraria montana var. lobata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 486-63-5
VCID: VC21347424
InChI: InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

Isoformononetin

CAS No.: 486-63-5

Cat. No.: VC21347424

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Isoformononetin - 486-63-5

CAS No. 486-63-5
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3
Standard InChI Key LNIQZRIHAMVRJA-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Melting Point 218 - 220 °C

Chemical Structure and Properties

Isoformononetin (3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) is an isoflavone classified as a 7-O-methylisoflavone with a methoxy group attached to the C7 atom of the isoflavone backbone . This compound has a molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.26 g/mol . Structurally, isoformononetin is characterized by a hydroxyl group at position 4' and a methoxy group at position 7, which distinguishes it from other isoflavones .

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of Isoformononetin

PropertyValueReference
CAS Registry Number486-63-5
Molecular FormulaC₁₆H₁₂O₄
Molecular Weight268.26 g/mol
IUPAC Name3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one
LogP3.17420
PSA59.67000
Exact Mass268.07400
StateSolid

Isoformononetin possesses a relatively high lipophilicity as indicated by its LogP value, suggesting it may have good membrane permeability . The compound contains both polar and non-polar regions, with the hydroxyl group at position 4' potentially serving as a hydrogen bond donor in biological systems .

Chemical Identifiers and Synonyms

Isoformononetin is known by several synonyms in scientific literature:

  • 4'-Hydroxy-7-methoxyisoflavone

  • 7-O-methyldaidzein

  • Isoformonentin

  • 3-(4-hydroxyphenyl)-7-methoxychromen-4-one

Natural Occurrence and Sources

Isoformononetin belongs to a class of compounds found in various leguminous plants. Although less abundant than some other isoflavones, isoformononetin has been detected in several plant sources.

Plant Sources

Isoformononetin has been reported in several plant species:

  • Glycine max (soybeans)

  • Pueraria montana var. lobata

  • Various pulses

Biological Activities and Mechanisms

Recent research has uncovered several significant biological activities of isoformononetin, particularly its neuroprotective, antioxidant, and immunomodulatory effects.

Neuroprotective Effects

One of the most promising aspects of isoformononetin is its neuroprotective potential. A significant study demonstrated that isoformononetin exerts protective effects against streptozotocin (STZ)-induced neuroinflammation in rat brain regions .

Protection Against Neuroinflammation

The study found that isoformononetin administration (20 mg/kg p.o.) for 14 days significantly balanced the modulation in oxidant/antioxidant status after exposure to streptozotocin in rats . This neuroprotective effect was observed through several mechanisms:

  • Modulation of apoptotic pathways by regulating the expression of apoptotic gene (Bax) and anti-apoptotic gene (BcL-2)

  • Reduction of inflammatory markers in cortex and hippocampus brain regions

  • Curtailment of augmented protein expression of NLRP3, NLRP2, ASC, NFκBP65, IL-1β, and caspase-1

The researchers concluded that isoformononetin significantly prevents neuroinflammation by decreasing the generation of reactive oxygen species (ROS), which reduces the activation of the NLRP3/ASC/IL-1 axis, thereby exerting neuroprotection .

Immunoprotective Effects

Isoformononetin has demonstrated significant immunoprotective effects, particularly in bone health. Research has shown that isoformononetin inhibits the differentiation of Th17 and B-cells lymphopoiesis to promote osteogenesis in estrogen-deficient bone loss conditions .

Antioxidant Activity

As a highly potent antioxidant molecule, isoformononetin helps balance oxidant/antioxidant status in biological systems . This property is particularly important in its neuroprotective effects, as oxidative stress plays a significant role in neuroinflammation and neurodegenerative diseases.

Comparison with Related Compounds

Isoformononetin vs. Formononetin

Isoformononetin and formononetin are structural isomers with different positions of hydroxyl and methoxy groups. While isoformononetin has a hydroxyl group at position 4' and a methoxy group at position 7, formononetin has a methoxy group at position 4' and a hydroxyl group at position 7 .

Table 2: Comparison of Isoformononetin and Formononetin

PropertyIsoformononetinFormononetin
CAS Number486-63-5485-72-3
Position of -OCH₃74'
Position of -OH4'7
SourcesGlycine max, Pueraria montana var. lobataRed clover, Astragalus membranaceus
Research StatusEmerging researchMore extensively studied

Despite their structural similarity, formononetin has been more extensively studied for its various biological activities including anticancer, neuroprotective, and cardiovascular protective effects . The positional difference of functional groups between these isomers may account for differences in their biological activities and pharmacokinetic properties.

Relationship to Other Isoflavones

Therapeutic Applications and Research Directions

Current Research Limitations and Future Directions

Despite promising initial findings, research on isoformononetin is still in its early stages compared to other isoflavones. Several areas require further investigation:

  • Comprehensive pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion

  • Expanded in vivo studies examining dose-response relationships

  • Clinical trials to establish safety and efficacy in humans

  • Structure-activity relationship studies to develop more potent derivatives

Analytical Methods for Detection and Quantification

Modern analytical techniques have enabled the identification and quantification of isoformononetin in plant extracts and biological samples.

Chromatographic and Spectroscopic Methods

Ultra-high-performance liquid chromatography coupled with Q-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) has been successfully employed to identify isoflavones including isoformononetin in plant samples . This analytical method provides high sensitivity and specificity for detecting and quantifying isoformononetin and related compounds.

In UHPLC analysis, isoformononetin can be detected using appropriate retention time data and mass spectrum information. The characteristic mass-to-charge ratio (m/z) and fragmentation pattern allow for reliable identification .

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